molecular formula C23H16Cl3N3OS B2978710 2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-(3,4-dichlorophenyl)ethan-1-one CAS No. 422532-27-2

2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-(3,4-dichlorophenyl)ethan-1-one

Cat. No.: B2978710
CAS No.: 422532-27-2
M. Wt: 488.81
InChI Key: XJCKONAAUQRHPA-UHFFFAOYSA-N
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Description

2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-(3,4-dichlorophenyl)ethan-1-one is a complex organic compound that features a quinazoline core, a sulfanyl linkage, and dichlorophenyl and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-(3,4-dichlorophenyl)ethan-1-one typically involves multiple steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step involves the reaction of the quinazoline intermediate with 4-chlorobenzylamine under controlled conditions.

    Formation of the Sulfanyl Linkage: This is typically done by reacting the quinazoline derivative with a thiol compound.

    Attachment of the Dichlorophenyl Group: The final step involves the reaction of the intermediate with 3,4-dichlorobenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazoline core or the chlorophenyl groups, potentially leading to dechlorination or hydrogenation products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dechlorinated products, hydrogenated quinazoline derivatives.

    Substitution: Amino, thio, or alkoxy derivatives of the original compound.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Biological Studies: The compound can be used to study the interaction of quinazoline derivatives with biological targets.

    Chemical Biology: It can serve as a probe to investigate the role of sulfanyl linkages in biological systems.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-(3,4-dichlorophenyl)ethan-1-one is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The quinazoline core is known to interact with various biological targets, and the presence of the sulfanyl linkage and chlorophenyl groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-chlorophenyl)methylamino]quinazoline: Similar quinazoline core but lacks the sulfanyl linkage and dichlorophenyl group.

    2-[(4-chlorophenyl)amino]quinazoline: Similar structure but lacks the sulfanyl linkage and dichlorophenyl group.

    1-(3,4-dichlorophenyl)ethan-1-one: Contains the dichlorophenyl group but lacks the quinazoline core and sulfanyl linkage.

Uniqueness

The uniqueness of 2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-(3,4-dichlorophenyl)ethan-1-one lies in its combination of a quinazoline core, a sulfanyl linkage, and dichlorophenyl and chlorophenyl groups. This unique combination of structural features may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanyl-1-(3,4-dichlorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl3N3OS/c24-16-8-5-14(6-9-16)12-27-22-17-3-1-2-4-20(17)28-23(29-22)31-13-21(30)15-7-10-18(25)19(26)11-15/h1-11H,12-13H2,(H,27,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCKONAAUQRHPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)SCC(=O)C3=CC(=C(C=C3)Cl)Cl)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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